(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine
Overview
Description
BMS-933043 is a novel compound that acts as a partial agonist at the nicotinic alpha7 acetylcholine receptor. This compound has shown promise in improving cognition and sensory processing in preclinical models of schizophrenia .
Preparation Methods
The synthesis of BMS-933043 involves several steps. The key intermediate, (S)-3-(aminomethyl)quinuclidin-3-ol, is prepared by reacting (S)-3-(aminomethyl)-3-hydroxy-1-ammoniobicyclo[2.2.2]octan-1-yl)trihydroborate with benzyl chloroformate in dichloromethane. The product is then purified via flash chromatography . Industrial production methods for BMS-933043 have not been detailed in the available literature.
Chemical Reactions Analysis
BMS-933043 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, benzyl chloroformate, and dichloromethane . The major products formed from these reactions are intermediates that lead to the final compound, BMS-933043.
Scientific Research Applications
BMS-933043 has been extensively studied for its potential therapeutic applications. It has shown efficacy in improving cognitive deficits in preclinical models of schizophrenia and Alzheimer’s disease. The compound has also been tested in visuo-spatial paired associates learning tasks in nonhuman primates, demonstrating its potential to treat cognitive impairments .
Mechanism of Action
BMS-933043 exerts its effects by binding to the nicotinic alpha7 acetylcholine receptor. This binding leads to a partial agonist activity, resulting in improved cognitive and sensory processing. The compound shows high selectivity for the alpha7 receptor and does not exhibit significant activity at other nicotinic acetylcholine receptor subtypes .
Comparison with Similar Compounds
BMS-933043 is similar to other nicotinic alpha7 receptor agonists, such as EVP-6124 and RG3487. BMS-933043 has shown a broader dose-response range and higher efficacy in preclinical models compared to these compounds . The unique binding affinity and partial agonist profile of BMS-933043 make it a promising candidate for further development.
Properties
IUPAC Name |
(3R)-N-(6-imidazol-1-ylpyrimidin-4-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-4-22-5-2-12(1)16(9-22)8-18-15(24-16)21-13-7-14(20-10-19-13)23-6-3-17-11-23/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBHTUZCPORKT-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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